molecular formula C18H17NO4 B14579266 Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate CAS No. 61126-81-6

Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate

Cat. No.: B14579266
CAS No.: 61126-81-6
M. Wt: 311.3 g/mol
InChI Key: QYRPBJXSDRUNSC-UHFFFAOYSA-N
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Description

Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by its unique benzoxazine core, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . Another method involves the Buchwald-Hartwig cross-coupling reaction between substituted bromobenzenes and various 1,4-benzoxazines . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate hypoxia-induced genes in cancer cells, thereby inhibiting tumor growth . The compound’s benzoxazine core allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized materials and in biomedical research.

Properties

CAS No.

61126-81-6

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

ethyl 2-[4-(4-oxo-2H-1,3-benzoxazin-3-yl)phenyl]acetate

InChI

InChI=1S/C18H17NO4/c1-2-22-17(20)11-13-7-9-14(10-8-13)19-12-23-16-6-4-3-5-15(16)18(19)21/h3-10H,2,11-12H2,1H3

InChI Key

QYRPBJXSDRUNSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2COC3=CC=CC=C3C2=O

Origin of Product

United States

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